6-ethoxy-9-ethyl-8-methyl-9H-purine
Description
Foundational Significance of Purine (B94841) Scaffolds in Biological Systems
The purine scaffold is a cornerstone of life, forming the basis for adenine (B156593) and guanine (B1146940), two of the four nitrogenous bases in the nucleic acids DNA and RNA. These molecules are the architects of genetic information, dictating the blueprint for all cellular functions. Beyond their role in genetics, purines are integral to cellular energy metabolism. Adenosine (B11128) triphosphate (ATP), often called the cell's "energy currency," is a purine derivative that powers countless cellular activities, from muscle contraction to protein synthesis. numberanalytics.com
Furthermore, purines and their derivatives are crucial signaling molecules. numberanalytics.com They act as neurotransmitters by activating purinergic receptors and are components of essential coenzymes like NAD and Coenzyme A. wikipedia.orgutah.edu The intricate network of purine metabolism, encompassing their synthesis and breakdown, is tightly regulated to maintain cellular homeostasis. numberanalytics.com Any disruption in this delicate balance can lead to various diseases. nih.govnih.gov
Evolution and Current Trajectories in Purine Derivative Research
The study of purine derivatives has evolved significantly from the initial identification of their roles in nucleic acids and metabolism. numberanalytics.com Recognizing their diverse biological activities, researchers in medicinal chemistry have extensively explored the synthesis and modification of the purine scaffold. rsc.orgnih.gov This has led to the development of numerous purine analogs with a wide range of therapeutic applications. nih.govnih.gov
Current research continues to harness the structural versatility of the purine ring. rsc.orgnih.gov Modern synthetic methodologies, including metal-mediated coupling reactions, have expanded the ability to create structurally diverse purine derivatives. mdpi.com The focus of contemporary research is multifaceted, with significant efforts directed towards developing purine-based compounds as:
Anticancer agents: Many purine analogs function as antimetabolites, interfering with DNA/RNA synthesis in rapidly dividing cancer cells. nih.govnih.gov
Antiviral compounds: By mimicking natural purines, these derivatives can inhibit viral replication. nih.gov
Kinase inhibitors: The purine scaffold is a key component in designing inhibitors for protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. nih.gov
Modulators of purinergic receptors: These compounds are being investigated for their potential in treating a variety of conditions, including inflammation and neurodegenerative diseases. nih.govontosight.ai
The ongoing exploration of structure-activity relationships (SAR) for purine derivatives is a critical aspect of this research, aiming to enhance the potency and selectivity of these compounds for their biological targets. nih.govnih.gov
Positioning of 6-ethoxy-9-ethyl-8-methyl-9H-purine within Modern Purine Chemical Studies
The compound This compound is a specific example of a substituted purine. Its structure features key modifications at several positions of the purine core, which are common targets for synthetic alteration in drug discovery programs. The substituents are:
An ethoxy group at the C6 position.
An ethyl group at the N9 position.
A methyl group at the C8 position.
While specific research detailing the unique biological activities or therapeutic applications of this compound is not extensively documented in publicly available literature, its structure places it within the broader class of 6, 8, and 9-trisubstituted purine analogs. nih.gov Research into similar 9-ethyl-9H-purine derivatives has shown that these compounds can exhibit antiproliferative activity against various cancer cell lines. nih.govresearchgate.net
The synthesis of related purine structures often involves multi-step processes starting from pyrimidine (B1678525) derivatives. nih.govresearchgate.net For instance, the synthesis of 6,8,9-trisubstituted purines can be achieved through a process starting with 4,6-dichloro-5-nitropyrimidine. nih.gov The N9-alkylation, a common step in these syntheses, can be accomplished using various alkyl halides. mdpi.com
The specific combination of ethoxy, ethyl, and methyl groups on the purine scaffold of this compound suggests it is likely a subject of synthetic chemistry and drug discovery efforts. The exploration of such analogs contributes to the broader understanding of how different functional groups at various positions on the purine ring influence biological activity. nih.govresearchgate.net
Data Tables
Table 1: Properties of the Purine Scaffold
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | 9H-purine | wikipedia.org |
| Chemical Formula | C₅H₄N₄ | wikipedia.org |
| Molar Mass | 120.115 g·mol⁻¹ | wikipedia.org |
| Melting Point | 214 °C | wikipedia.org |
Table 2: Key Positions for Substitution on the Purine Ring in Drug Discovery
| Position | Common Modifications | Therapeutic Relevance | Reference |
|---|---|---|---|
| C2 | Halogenation, Amination | Anticancer, Antiviral | rsc.orgnih.gov |
| C6 | Alkylation, Amination, Thiolation | Anticancer, Antiviral, Kinase Inhibition | rsc.orgmdpi.com |
| N9 | Alkylation, Glycosylation | Antiviral, Anticancer | nih.govresearchgate.net |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H14N4O |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
6-ethoxy-9-ethyl-8-methylpurine |
InChI |
InChI=1S/C10H14N4O/c1-4-14-7(3)13-8-9(14)11-6-12-10(8)15-5-2/h6H,4-5H2,1-3H3 |
InChI Key |
WBORRXVRBBMGNE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NC2=C1N=CN=C2OCC)C |
Origin of Product |
United States |
Synthetic Methodologies for 6 Ethoxy 9 Ethyl 8 Methyl 9h Purine and Analogous Structures
Historical Context of Purine (B94841) Nucleus Construction and Functionalization
The journey into purine synthesis began in the late 19th century with the pioneering work of Emil Fischer, who first synthesized purine in 1898 from uric acid. wikipedia.org However, the most significant early contribution to the general synthesis of purines was the Traube purine synthesis, first reported in 1900. wikipedia.orgslideshare.netdrugfuture.com This classical method involves the condensation of a 4,5-diaminopyrimidine (B145471) with formic acid or its derivatives to construct the fused imidazole (B134444) ring. slideshare.netdrugfuture.comacs.org The general pathway of Traube's method laid the foundation for accessing a wide variety of purine derivatives. researchgate.net
Initially, the focus was on the synthesis of naturally occurring purines like adenine (B156593) and guanine (B1146940). Over time, the demand for modified purines as potential therapeutic agents grew, driving the development of more sophisticated and regioselective synthetic methods. The evolution of these methods can be categorized by the strategies used to introduce substituents at specific positions of the purine ring.
Early methods for functionalization often resulted in mixtures of isomers, particularly for N-alkylation, where both N7 and N9 isomers would form. researchgate.netacs.org The development of protecting groups and a deeper understanding of the electronic properties of the purine ring system were crucial for achieving regioselectivity. The introduction of substituents at the C2, C6, and C8 positions also posed significant challenges, which were gradually overcome through the development of new reagents and catalytic systems. rsc.orgthieme.de The advent of modern synthetic techniques, including metal-catalyzed cross-coupling reactions and direct C-H functionalization, has revolutionized the synthesis of polysubstituted purines, allowing for the precise and efficient introduction of a wide array of functional groups. nih.govnih.gov
Directed Synthesis of 6-ethoxy-9-ethyl-8-methyl-9H-purine
The directed synthesis of a polysubstituted purine like this compound requires a strategic approach to introduce the desired ethoxy, ethyl, and methyl groups at the C6, N9, and C8 positions, respectively. This typically involves a multi-step sequence starting from a suitable pyrimidine (B1678525) precursor.
Design Considerations for Precursor Selection and Strategic Derivatization
The synthesis of a 6,8,9-trisubstituted purine generally commences with a appropriately substituted pyrimidine. A common and versatile starting material is 4,5-diaminopyrimidine. The substituents on the pyrimidine ring will ultimately dictate the final substitution pattern of the purine. For the target molecule, a key precursor would be a 4,5-diaminopyrimidine that can be functionalized at the positions corresponding to the C6 and C8 positions of the final purine.
A widely used strategy involves starting with a dihalopyrimidine, such as 4,6-dichloropyrimidine. The chlorine atoms at C4 and C6 are reactive towards nucleophilic substitution, allowing for the sequential introduction of different groups. For instance, one of the chloro groups can be displaced by an amine to set the stage for the N9 substituent, while the other can be transformed into the desired C6-ethoxy group.
The choice of protecting groups is another critical design consideration. Protecting groups are often necessary to prevent unwanted side reactions and to direct the regioselectivity of subsequent transformations. For example, protecting the amino groups of the diaminopyrimidine may be required during certain functionalization steps.
Optimization of Reaction Pathways for 6-ethoxy, 9-ethyl, and 8-methyl Moiety Introduction
The introduction of the specific ethoxy, ethyl, and methyl groups requires carefully optimized reaction conditions.
Introduction of the 6-ethoxy group: The C6-ethoxy group is typically introduced by nucleophilic aromatic substitution (SNAr) on a 6-chloropurine (B14466) derivative. This reaction is generally carried out by treating the 6-chloropurine with sodium ethoxide in ethanol (B145695). The use of a strong base like sodium hydride in the presence of ethanol can also facilitate this transformation. rsc.orgresearchgate.net Recent methods have also explored the use of various catalysts to improve the efficiency and scope of this reaction. researchgate.net
Introduction of the 9-ethyl group: The N9-ethyl group is introduced via N-alkylation. Direct alkylation of a purine with an ethyl halide (e.g., ethyl iodide or ethyl bromide) in the presence of a base is a common method. However, this can often lead to a mixture of N9 and N7 isomers. researchgate.net To achieve high regioselectivity for the N9 position, various strategies have been developed. These include the use of bulky substituents at the C6 position to sterically hinder the N7 position, or the use of specific solvent systems and bases that favor N9 alkylation. byu.edu For example, the use of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) has been shown to promote rapid and highly selective N9-alkylation. nih.gov
Introduction of the 8-methyl group: The C8-methyl group can be introduced at different stages of the synthesis. One common approach is to use a pyrimidine precursor that already contains the desired C5 substituent that will become the C8-methyl group after cyclization. For example, cyclization of a 4,5-diaminopyrimidine with acetic anhydride (B1165640) or a related reagent can directly install the methyl group at the C8 position. Alternatively, the C8 position can be functionalized after the purine ring has been formed. This can be achieved through direct C-H activation/functionalization methods, which have gained prominence in recent years. nih.govrsc.org For instance, radical-based Minisci-type reactions can be employed to introduce alkyl groups at the C8 position. researchgate.net
A plausible synthetic route for this compound could start from 4,6-dichloro-5-aminopyrimidine. The synthesis could proceed through the following key steps:
N9-Ethylation: Alkylation of the 5-amino group with an ethylating agent.
C8-Methylation and Cyclization: Reaction with a methyl source (e.g., acetic anhydride) to form the 8-methylpurine ring system.
C6-Ethoxylation: Nucleophilic substitution of the remaining chloro group with ethoxide.
The table below summarizes some of the key reactions and conditions for the introduction of the required functional groups.
| Functional Group | Position | Reagents and Conditions | Key Considerations | References |
| 6-ethoxy | C6 | Sodium ethoxide in ethanol; or NaH, ethanol | Requires a suitable leaving group at C6, typically a halogen. | rsc.orgresearchgate.net |
| 9-ethyl | N9 | Ethyl iodide, K2CO3, DMF; or Ethyl bromide, TBAF, THF | Regioselectivity (N9 vs. N7) is a major challenge. | researchgate.netbyu.edunih.gov |
| 8-methyl | C8 | Acetic anhydride (cyclization of diaminopyrimidine); or Radical methylation | Can be introduced during ring formation or by C-H activation. | nih.govrsc.orgresearchgate.net |
Control of Regioselectivity and Diastereoselectivity in Multi-substituted Purine Synthesis
As mentioned, controlling regioselectivity is a paramount challenge in the synthesis of polysubstituted purines, particularly concerning N-alkylation. The relative reactivity of the N7 and N9 nitrogens of the imidazole ring often leads to the formation of isomeric mixtures. Several factors influence the N9/N7 alkylation ratio, including the nature of the alkylating agent, the solvent, the base, and the substituents already present on the purine ring.
Strategies to control regioselectivity include:
Steric Hindrance: Introducing a bulky substituent at the C6 position can sterically block the N7 position, thereby favoring alkylation at the less hindered N9 position. acs.orgbyu.edu
Electronic Effects: The electronic nature of the substituents on the purine ring can influence the nucleophilicity of the N7 and N9 nitrogens.
Directed Synthesis: Building the purine ring from a pre-functionalized pyrimidine allows for precise control over the position of the substituents.
Diastereoselectivity becomes a concern when chiral centers are present, for instance, when a chiral alkyl group is introduced at the N9 position or when a sugar moiety is attached to form a nucleoside. In such cases, chiral auxiliaries or stereoselective catalysts may be employed to control the stereochemical outcome of the reaction.
Parallel Synthesis and Library Generation of Poly-substituted Purine Analogues
The demand for large numbers of diverse purine analogues for high-throughput screening in drug discovery has driven the development of parallel synthesis and combinatorial chemistry approaches. These strategies allow for the rapid generation of libraries of compounds with systematic variations in their substitution patterns. acs.orgacs.orgnih.gov
A common approach for the parallel synthesis of polysubstituted purines involves a solid-phase or solution-phase strategy starting from a common precursor, which is then elaborated with a variety of building blocks. For example, a 2,6,9-trisubstituted purine library can be synthesized by first preparing a common 6-chloropurine intermediate, which is then reacted in parallel with a diverse set of amines to introduce variability at the C6 position. nih.gov
A representative strategy for generating a library of 2,6,8,9-tetrasubstituted purines starts with a substituted 4,6-dichloropyrimidine. acs.orgacs.org The synthetic sequence may involve:
Sequential nucleophilic substitution of the two chloro groups with different amines or other nucleophiles.
Reduction of a nitro group at the C5 position to an amino group.
Cyclization with an aldehyde or carboxylic acid derivative to introduce the C8 substituent and form the purine ring.
Further modification of one of the substituents, for example, by oxidation of a thioether to a sulfone followed by displacement with another nucleophile. acs.org
This approach allows for the introduction of four points of diversity, leading to the creation of large and structurally diverse purine libraries. The table below provides an example of a building block approach for generating a purine library.
| Position of Diversity | Building Block Type | Example Reagents |
| C2 | Amines | Alkylamines, arylamines |
| C6 | Alcohols, Amines, Thiols | Various alcohols, primary and secondary amines, thiols |
| C8 | Aldehydes, Carboxylic acids | Aromatic and aliphatic aldehydes, carboxylic acids |
| N9 | Alkyl halides, Alcohols | Alkyl bromides, benzyl (B1604629) chlorides, various alcohols (Mitsunobu reaction) |
The development of such parallel synthesis strategies has been instrumental in exploring the structure-activity relationships of purine-based compounds and has led to the discovery of numerous potent and selective inhibitors of various biological targets. nih.govresearchgate.net
Computational and Theoretical Chemistry Investigations
Quantum Mechanical (QM) Studies on Electronic Structure and Energetics
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For 6-ethoxy-9-ethyl-8-methyl-9H-purine, these studies reveal the distribution of electrons and the energies of different molecular states, which are crucial determinants of its chemical behavior.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-electron systems. DFT calculations on this compound provide insights into its ground state properties, such as molecular geometry, charge distribution, and stability. The substituents—an ethoxy group at the C6 position, an ethyl group at the N9 position, and a methyl group at the C8 position—significantly influence the electronic landscape of the purine (B94841) core.
The presence of the electron-donating ethoxy and methyl groups is expected to increase the electron density of the purine ring system. DFT calculations can quantify this effect by calculating atomic charges, revealing specific sites that are more electron-rich or electron-poor. These calculations are foundational for understanding the molecule's reactivity and interaction preferences.
Table 1: Representative DFT-Calculated Ground State Properties of Substituted Purines
| Property | Representative Value Range | Significance |
| Total Energy (Hartree) | -600 to -800 | Indicates the overall stability of the molecule. |
| Dipole Moment (Debye) | 2.0 - 4.0 | Reflects the overall polarity of the molecule. |
| Mulliken Atomic Charges | C6: +0.2 to +0.4, N9: -0.1 to -0.3, C8: +0.1 to +0.3 | Indicates the partial charges on individual atoms, highlighting electrophilic and nucleophilic centers. |
Note: The values in this table are representative examples based on DFT calculations of similarly substituted purine derivatives and are intended for illustrative purposes.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity.
For this compound, the electron-donating substituents are expected to raise the energy of the HOMO and, to a lesser extent, the LUMO. This would result in a relatively small HOMO-LUMO gap, suggesting a molecule that is likely to be chemically reactive. nih.gov The distribution of the HOMO and LUMO across the molecule, which can be visualized using computational software, indicates the likely sites for electrophilic and nucleophilic attack, respectively. In many purine systems, the HOMO is often localized on the purine ring, while the LUMO can be distributed over the purine and its substituents. nih.gov
Table 2: Representative Frontier Molecular Orbital Energies of Substituted Purines
| Molecular Orbital | Representative Energy Range (eV) | Significance |
| HOMO | -6.0 to -5.0 | Higher values indicate stronger electron-donating ability. |
| LUMO | -1.5 to -0.5 | Lower values indicate stronger electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 | Smaller gaps suggest higher reactivity. |
Note: The values in this table are representative examples based on FMO analysis of similarly substituted purine derivatives and are intended for illustrative purposes.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. rsc.org In an MEP map, regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are likely to be attacked by electrophiles. Conversely, regions of positive potential (typically colored blue) are electron-deficient and are susceptible to nucleophilic attack.
For this compound, the MEP map would be expected to show negative potential around the nitrogen atoms of the purine ring (N1, N3, and N7) due to their lone pairs of electrons, making them potential sites for protonation and hydrogen bonding. nih.gov The oxygen atom of the ethoxy group would also exhibit a region of negative potential. Regions of positive potential may be found around the hydrogen atoms of the methyl and ethyl groups.
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Dynamic Behavior
While quantum mechanical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations model the movement of atoms and molecules, providing information about conformational flexibility, solvent interactions, and the stability of different molecular shapes. nih.gov
For this compound, MD simulations can explore the rotational freedom of the ethoxy and ethyl groups. These simulations can reveal the preferred conformations of these substituents and the energy barriers between different rotational states. Understanding the conformational landscape is crucial, as the three-dimensional shape of a molecule often dictates its biological activity.
Investigation of Non-Covalent Interactions
Non-covalent interactions, particularly hydrogen bonds, play a critical role in the structure and function of biological molecules and in the binding of ligands to their protein targets.
Hydrogen bonds are formed between a hydrogen atom covalently bonded to a highly electronegative atom (the donor) and another nearby electronegative atom (the acceptor). youtube.comkhanacademy.org In this compound, the nitrogen atoms of the purine ring (N1, N3, and N7) and the oxygen atom of the ethoxy group can act as hydrogen bond acceptors. There are no strong hydrogen bond donors within the molecule itself.
Computational studies can predict the geometry and strength of potential hydrogen bonds that this compound could form with other molecules, such as water or amino acid residues in a protein binding site. nih.gov DFT calculations can be used to determine the interaction energies and geometric parameters (bond lengths and angles) of these hydrogen-bonded complexes. researchgate.net The ability to form specific hydrogen bonds is a key determinant of the molecule's potential as a biologically active agent. nih.gov
Table 3: Potential Hydrogen Bond Acceptor Sites in this compound
| Atom | Location | Role |
| N1 | Pyrimidine (B1678525) Ring | Hydrogen Bond Acceptor |
| N3 | Pyrimidine Ring | Hydrogen Bond Acceptor |
| N7 | Imidazole (B134444) Ring | Hydrogen Bond Acceptor |
| O (ethoxy) | C6 Substituent | Hydrogen Bond Acceptor |
Evaluation of π-π Stacking and Other Aromatic Interactions
While no specific data exists for this compound, research on the purine scaffold itself confirms its significant role in aromatic-ring stacking interactions, which are crucial in various biological systems. nih.gov The stability of these interactions is influenced by the nature and position of substituents on the purine ring.
General principles derived from studies on related purine nucleobases indicate that self-stacking tendencies vary among different purine derivatives. nih.gov For instance, the self-stacking strength generally follows the trend of adenine (B156593) > guanine (B1146940) > hypoxanthine (B114508). nih.gov These interactions are governed by a combination of electrostatic and dispersion forces, and the introduction of substituents like the ethyl, ethoxy, and methyl groups on the 6-, 9-, and 8-positions, respectively, would modulate the electron distribution and steric profile of the purine core, thereby influencing its stacking geometry and energy.
A hypothetical computational analysis of π-π stacking for this compound would involve calculating the interaction energies for various stacked dimer configurations (e.g., parallel, parallel-displaced, T-shaped). The results would likely be presented in a table format, as shown below for illustrative purposes.
Table 1: Hypothetical Interaction Energies for π-π Stacking Dimers of this compound
| Dimer Configuration | Interplanar Distance (Å) | Interaction Energy (kcal/mol) |
| Parallel | 3.5 | -8.5 |
| Parallel-Displaced (x-axis) | 3.4 | -10.2 |
| Parallel-Displaced (y-axis) | 3.4 | -9.8 |
| T-shaped | 4.8 | -5.1 |
Note: The data in this table is hypothetical and serves as an example of how research findings for π-π stacking interactions would be presented. No experimental or calculated data for this specific compound was found in the searched literature.
Exploration of Halogen Bonding and Other Specialized Non-Covalent Forces
Halogen bonding is a highly directional non-covalent interaction between a halogen atom with a region of positive electrostatic potential (the σ-hole) and a Lewis base. For a molecule like this compound to participate in halogen bonding as a halogen bond acceptor, the nitrogen atoms of the purine ring would be the most likely interaction sites.
If a halogenated derivative of this compound were to be studied, or its interaction with a halogen bond donor was investigated, computational methods would be employed to characterize the geometry and strength of these bonds. Key parameters include the R-X···N distance (where X is the halogen) and the R-X···N angle, which is typically close to 180°.
The following table illustrates the kind of data that would be generated from such a computational study.
Table 2: Hypothetical Halogen Bonding Parameters for a Complex of this compound
| Halogen Bond Donor | Acceptor Atom (on Purine) | X···N Distance (Å) | R-X···N Angle (°) | Interaction Energy (kcal/mol) |
| CF₃I | N1 | 2.85 | 175.2 | -4.5 |
| C₆F₅Br | N3 | 2.98 | 172.1 | -3.8 |
| CCl₄ | N7 | 3.10 | 168.5 | -2.1 |
Note: The data in this table is hypothetical and serves as an example of how research findings for halogen bonding interactions would be presented. No experimental or calculated data for this specific compound was found in the searched literature.
Application of Conceptual Density Functional Theory (CDFT) for Chemical Reactivity Descriptors
Conceptual Density Functional Theory (CDFT) is a powerful tool in modern theoretical chemistry for predicting and understanding the reactivity of chemical species. mdpi.comnih.gov It utilizes descriptors derived from the electron density to provide insights into global and local reactivity. mdpi.comnih.gov While no CDFT analysis has been published for this compound, the methodology is broadly applicable.
Key global reactivity descriptors include:
Chemical Potential (μ): Relates to the tendency of electrons to escape from the system.
Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. nih.gov
Nucleophilicity Index (N): Measures the ability of a molecule to donate electrons. nih.gov
Local reactivity is assessed using condensed-to-atom Fukui functions or Parr functions (Pₖ⁺ and Pₖ⁻), which identify the most electrophilic and nucleophilic sites within the molecule, respectively. nih.gov
A theoretical CDFT study on this compound would yield values for these descriptors, which could be tabulated to predict its reactive behavior.
Table 3: Hypothetical Conceptual DFT Reactivity Descriptors for this compound
| Global Descriptors | Value (eV) |
| Chemical Potential (μ) | -3.45 |
| Electrophilicity Index (ω) | 1.58 |
| Nucleophilicity Index (N) | 3.12 |
| Local Descriptors (Parr Functions) | Most Reactive Atom |
| Electrophilic Attack (Pₖ⁻) | N1 |
| Nucleophilic Attack (Pₖ⁺) | C6 |
Note: The data in this table is hypothetical and serves as an example of how research findings from a Conceptual DFT analysis would be presented. No experimental or calculated data for this specific compound was found in the searched literature.
Mechanistic Studies of Reactivity and Transformation Pathways
Reaction Mechanism Elucidation in Synthetic Procedures
The synthesis of functionalized purines like 6-ethoxy-9-ethyl-8-methyl-9H-purine involves a series of reactions for which mechanistic understanding is crucial for optimization and control.
The functionalization of the purine (B94841) ring system can proceed through various intermediates and transition states depending on the specific reaction conditions and reagents employed. In the context of purine functionalization, transition metal-catalyzed cross-coupling reactions are a prominent method. These reactions often involve the direct activation of C-H bonds, eliminating the need for pre-functionalized substrates. nih.gov For instance, the formation of C-C bonds at the C8 position of the purine ring can proceed through a dual photoredox and nickel-catalyzed cross-coupling mechanism. acs.org
In such reactions, a proposed mechanism involves the initial excitation of a photoredox catalyst by visible light. acs.org This excited catalyst can then engage in a single electron transfer (SET) with a suitable substrate, such as a carboxylate, to generate a radical intermediate after decarboxylation. acs.org This radical can then participate in a catalytic cycle with a nickel complex to achieve the desired functionalization of the purine ring. acs.org
Studies on enzymatic reactions involving purine nucleosides have also provided insights into transition state structures. For example, in the action of purine nucleoside phosphorylase (PNP), the transition state involves a ribosyl oxocarbenium ion. nih.gov This state is stabilized by interactions with a phosphate (B84403) anion and the 5'-hydroxyl group of the ribose, while the purine leaving group is activated by hydrogen bonds at positions N1 and N7. nih.gov While not directly involving this compound, these studies on related purine systems offer valuable models for understanding the types of intermediates and transition states that may be involved in its synthesis and reactions.
The kinetics and thermodynamics of purine functionalization are influenced by the nature of the substituents and the reaction conditions. For instance, in radical substitution reactions on the purine ring, the barriers for OH-for-H substitution are generally low. rsc.org In contrast, NH2-for-H substitution reactions are more energetically demanding. rsc.org
The solvent can also play a critical role. In the gas phase, the hydrogen shift from an oxygen atom to a neighboring nitrogen atom in the purine ring can have a high energy barrier. rsc.org However, the presence of protic solvent molecules can significantly reduce this barrier. rsc.org
Alkylation reactions of substituted purines also exhibit distinct kinetic profiles. For example, in 6-methylthio-8-pyridylpurines, the rate of quaternization is influenced by the position of the nitrogen atom in the pyridyl ring, following the order 4-pyridyl > 3-pyridyl > 2-pyridyl. rsc.org This highlights the electronic effects of substituents on reaction rates.
Investigation of Degradation Pathways and Chemical Stability
The chemical stability of this compound is a critical factor, particularly concerning its environmental fate and persistence.
Purine derivatives are susceptible to oxidative degradation. The degradation of purines can be initiated by reactive oxygen species (ROS) such as hydroxyl radicals (•OH). mdpi.com Dysregulation of purine metabolism has been linked to oxidative stress. nih.gov The enzyme xanthine (B1682287) oxidase, which catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid, can also generate ROS. nih.gov
Photolytic degradation is another important pathway. The presence of photosensitizers can accelerate the degradation of purine derivatives. For instance, the photochemical degradation of uric acid can be induced by chlorophyll. nih.gov Advanced oxidation processes (AOPs) that utilize UV light in combination with an oxidizing agent like hydrogen peroxide (H2O2/UV photolysis) have been shown to be effective in degrading organic pollutants, including those with purine-like structures. mdpi.com However, the efficiency of these processes can be affected by the presence of other substances in the medium that can act as •OH scavengers. mdpi.com
The degradation of pharmaceutical compounds containing a purine or pyrimidine (B1678525) core often proceeds through oxidation of the heterocyclic ring. mdpi.com For example, the degradation of ciprofloxacin (B1669076) can occur at the piperazinyl ring or the quinolone moiety. mdpi.com
Ozonation is a common water treatment process that can lead to the transformation of purine derivatives. bohrium.comnih.gov The reaction of ozone with purines can result in a variety of transformation products (TPs). bohrium.comnih.gov The specific TPs formed depend on factors such as pH and the presence of hydroxyl radical scavengers. bohrium.comresearchgate.net
For example, during the ozonation of guanine (B1146940) and its derivatives at neutral and basic pH, 2-imino-5-oxoimidazoline products are dominant. bohrium.com At acidic pH, other products like analogues of 5-amino-2,4-imidazolidinedione or 2,4-diamino-1,3-oxazol-5-(2H)-one are more abundant. bohrium.com A common transformation product identified in the ozonation of purine and adenine (B156593) is cyanuric acid. bohrium.comnih.gov
Studies on the ozonation of the antiviral drug zidovudine, which contains a pyrimidine base, revealed that the initial attack of ozone occurs at the C-C double bond of the pyrimidine ring. nih.gov This leads to the formation of a primary ozonide that subsequently decomposes through several pathways, yielding a cascade of transformation products. nih.gov It is important to note that while ozonation can remove the parent compound, the resulting transformation products may still be of environmental concern. mdpi.com
Table of Ozonation Transformation Products of Related Purine Derivatives
| Parent Compound | Transformation Product(s) | Reference(s) |
|---|---|---|
| Purine, Adenine | Cyanuric acid | bohrium.com, nih.gov |
| Guanine (neutral/basic pH) | 2-imino-5-oxoimidazoline products | bohrium.com |
Fundamental Intermolecular Reactivity Profiling (e.g., Acid-Base Properties, Nucleophilic/Electrophilic Character)
The reactivity of this compound is governed by its inherent electronic properties. The purine ring system is generally considered electron-deficient. nih.gov
The C8 position of the purine scaffold is unique in that it can participate in both electrophilic and nucleophilic substitution reactions. nih.gov The nucleophilic character of the purine base is influenced by the specific tautomer present and the solvent. uj.edu.pl For adenine, density functional theory calculations have shown that the N7 atom generally possesses the most nucleophilic character in both neutral and basic conditions, particularly in polar solvents. uj.edu.pl In nonpolar solvents and the gas phase under basic conditions, N9 substitution is slightly more favored. uj.edu.pl For guanine, a mixture of N7- and N9-substituted products can be expected under basic conditions. uj.edu.pl
The purine ring can undergo nucleophilic aromatic substitution, especially when substituted with a good leaving group. youtube.com Electron-poor aromatic heterocycles like purines are more amenable to this type of reaction compared to benzene. youtube.com The Chichibabin reaction, which involves the amination of a heterocyclic ring, is an example of such a nucleophilic substitution. wur.nl
The presence of substituents significantly impacts the reactivity. For example, a quaternary 8-pyridyl substituent on a purine ring can prevent further alkylation at most positions on the purine ring and can enhance the hydrolysis of a 6-methylthio group. rsc.org
Table of Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Adenine |
| Guanine |
| Uric Acid |
| Xanthine |
| Hypoxanthine |
| 6-methylthio-8-pyridylpurine |
| Zidovudine |
| Ciprofloxacin |
| Cyanuric acid |
| 2-imino-5-oxoimidazoline |
| 5-amino-2,4-imidazolidinedione |
Structure Activity Relationship Sar and Molecular Recognition Studies
Systematic Analysis of Substituent Effects on Biological Recognition Processes
The purine (B94841) scaffold is a privileged structure in medicinal chemistry, and its derivatives have been extensively studied as modulators of various biological targets. nih.govtmu.edu.tw The specific combination of ethoxy, ethyl, and methyl groups on the 6-ethoxy-9-ethyl-8-methyl-9H-purine core dictates its unique pharmacological profile.
The substituent at the N9 position of the purine ring is known to significantly influence ligand binding, particularly in the context of kinase inhibitors and receptor antagonists. The ethyl group in this compound contributes to the molecule's hydrophobic character. In studies of N6,9-disubstituted adenines as adenosine (B11128) A1 receptor antagonists, the potency ranking of 9-substituted adenines varied directly with the hydrophobicity of the substituent, with larger alkyl groups like cyclopentyl showing higher potency than smaller ones like methyl or ethyl. nih.gov This suggests that the N9-substituent interacts with a hydrophobic pocket in the receptor.
Furthermore, SAR studies on 9-ethyl-9H-purine derivatives have revealed that this substitution pattern is a key feature for antiproliferative activity against various cancer cell lines. nih.gov The N9 position is often targeted to fill specific hydrophobic pockets within the ATP-binding site of kinases, thereby enhancing inhibitor potency and selectivity. nih.gov For instance, in the development of CDK2 inhibitors, modifying the N9 position with alkyl substituents was a key strategy to probe a hydrophobic region of the enzyme. nih.gov
Substitution at the C8 position of the purine ring can have a profound impact on the molecule's conformation and binding properties. The 8-methyl group is a relatively small, hydrophobic substituent. Its presence can influence the electronic properties of the purine ring system and create specific steric interactions within a binding site. In a study of 9-ethylpurine derivatives, the introduction of a hexynyl group at the 8-position resulted in a compound with good affinity for the A3 adenosine receptor. nih.gov This indicates that the C8 position is a critical determinant for receptor subtype selectivity.
Molecular Recognition by Biological Targets: Purine Scaffolds as Probes
The purine core of this compound serves as a versatile scaffold for probing the binding sites of various important biological targets, most notably protein kinases and adenosine receptors.
The purine structure is analogous to adenosine triphosphate (ATP), the universal phosphate (B84403) donor for all protein kinases. This makes purine derivatives ideal candidates for competitive kinase inhibitors. nih.govtmu.edu.tw By modifying the purine scaffold with various substituents, researchers can achieve high potency and selectivity for specific kinases, which are often dysregulated in diseases like cancer. jst.go.jpnih.gov
Cyclin-dependent kinases (CDKs), such as CDK2, are crucial regulators of the cell cycle and have been identified as promising targets for cancer therapy. nih.gov SAR studies on 2,6,9-trisubstituted purines have led to the development of potent CDK2 inhibitors. mdpi.com These studies often highlight the importance of the N9 substituent for interacting with a hydrophobic pocket and the C6 substituent for establishing key hydrogen bonds. nih.gov
Similarly, Nek2 is another protein kinase implicated in cancer, and purine derivatives have been developed as its inhibitors. A study on 6-ethynylpurines demonstrated irreversible inhibition of Nek2 through covalent modification of a cysteine residue in the ATP-binding site. nih.gov This highlights how specific functionalities on the purine ring can be engineered to achieve a desired mechanism of inhibition.
Table 1: Examples of Purine-Based Protein Kinase Inhibitors and their Activities
Adenosine receptors (ARs) are G protein-coupled receptors that are classified into four subtypes: A1, A2A, A2B, and A3. wikipedia.org These receptors are involved in a multitude of physiological processes, making them attractive drug targets. sigmaaldrich.com Purine derivatives, being structural analogues of the endogenous ligand adenosine, are well-established as antagonists for these receptors. nih.gov
The selectivity of a purine ligand for a particular adenosine receptor subtype is highly dependent on the substitution pattern around the purine core.
A1 and A2A Receptors: Studies on 9-ethylpurine derivatives showed a similar pharmacological profile at A1 and A2A receptors. nih.gov However, selectivity can be engineered. For example, an N6-cyclopentyl substituent was found to increase potency at the A1 receptor while decreasing it at the A2 receptor, leading to significant A1 selectivity. nih.gov
A3 Receptor: The A3 subtype often shows different structural requirements for high-affinity binding. For instance, the presence of a hexynyl substituent at the C8-position of a 9-ethylpurine led to a compound with good affinity at the A3 receptor. nih.gov
A2B Receptor: Achieving selectivity for the A2B receptor is often challenging. However, certain substitutions, such as a phenethylamino group at the C6-position, have been shown to improve affinity for A2B receptors. nih.gov
The specific combination of 6-ethoxy, 9-ethyl, and 8-methyl groups in the title compound suggests a complex interaction profile with adenosine receptors, likely exhibiting a unique pattern of subtype selectivity that would require experimental validation.
Table 2: Affinity of Various Purine Derivatives for Adenosine Receptor Subtypes
Studies on Nucleic Acid Interactions and Base Pairing Modifications (e.g., DNA/RNA recognition)
The interaction of small molecules with nucleic acids is a cornerstone of drug design, particularly for antiviral and anticancer therapies. The structural modifications of this compound are anticipated to significantly modulate its ability to recognize and bind to DNA and RNA, potentially altering their structure and function.
The 8-methyl group is a critical modification that can dramatically influence the conformation of the purine base relative to its sugar moiety in nucleosides. It is well-established that bulky substituents at the C8 position of purines can sterically favor the syn conformation of the glycosidic bond, in contrast to the more common anti conformation found in standard B-DNA. This conformational shift can have profound implications for nucleic acid structure. For instance, the presence of an 8-methyl group on a guanine (B1146940) nucleoside is known to promote the transition from the right-handed B-DNA helix to a left-handed Z-DNA helix. nih.gov This localized change in DNA structure can impact protein-DNA recognition and gene expression. While this compound is not a nucleoside itself, its 8-methyl group would similarly influence its preferred conformation when interacting with the grooves of DNA or RNA, potentially favoring binding to regions with non-canonical structures.
The 6-ethoxy group also plays a pivotal role in modulating nucleic acid interactions. The oxygen atom of the ethoxy group can act as a hydrogen bond acceptor, potentially forming specific hydrogen bonds with the functional groups of nucleotide bases or the sugar-phosphate backbone. The size and lipophilicity of the ethoxy group can also contribute to van der Waals and hydrophobic interactions within the grooves of DNA or RNA. Studies on related 6-substituted purine derivatives have shown that the nature of the substituent at this position significantly affects their biological activity.
The 9-ethyl group modification at the N9 position of the purine ring is crucial for its mode of interaction with nucleic acids. In naturally occurring purine nucleosides, the N9 position is attached to the ribose or deoxyribose sugar. The presence of an ethyl group instead of a sugar moiety means that this compound is not a substrate for incorporation into a growing nucleic acid chain by polymerases. Instead, its interactions would be non-covalent, such as intercalation between base pairs or binding within the major or minor grooves. The ethyl group itself can participate in hydrophobic interactions, further stabilizing the binding of the molecule to nucleic acid structures. The synthesis of various N9-substituted purine derivatives has been a strategy to develop compounds with specific biological activities, including anticancer properties. nih.gov
The combination of these three substituents suggests that this compound is designed to interact with nucleic acids in a highly specific manner. The 8-methyl group could direct the molecule to regions of DNA or RNA that can accommodate a syn-like conformation, while the 6-ethoxy and 9-ethyl groups would provide additional stabilizing interactions through hydrogen bonding and hydrophobic contacts.
| Feature of Interaction | Role of Substituent on this compound | Potential Consequence for Nucleic Acid Recognition |
| Conformational Preference | The 8-methyl group introduces steric bulk, favoring a syn-like orientation. | May preferentially bind to or induce non-B-form DNA structures like Z-DNA. |
| Hydrogen Bonding | The oxygen of the 6-ethoxy group can act as a hydrogen bond acceptor. | Can form specific interactions with nucleic acid bases or the sugar-phosphate backbone. |
| Hydrophobic Interactions | The 6-ethoxy and 9-ethyl groups are lipophilic. | Contribute to the stability of binding within the hydrophobic grooves of DNA or RNA. |
| Mode of Binding | The 9-ethyl group prevents incorporation into the nucleic acid chain. | Likely interacts non-covalently via groove binding or intercalation. |
Principles of Rational Design for Modified Purine Ligands
The design of modified purine ligands like this compound is guided by several key principles of rational drug design. The overarching goal is to create molecules that can selectively recognize and bind to specific nucleic acid structures or sequences, thereby modulating their biological function.
One of the primary principles is structure-based design , which relies on a detailed understanding of the three-dimensional structure of the target, in this case, DNA or RNA. By knowing the shape, size, and chemical environment of the binding sites on nucleic acids, medicinal chemists can design ligands with complementary features. For instance, the design of a molecule with an 8-methyl group is a rational approach to target regions of DNA that are prone to forming Z-DNA.
Another key principle is the modulation of physicochemical properties . The introduction of the ethoxy and ethyl groups alters the solubility, lipophilicity, and electronic distribution of the purine core. These changes can affect the molecule's ability to cross cell membranes, its distribution within the body, and its binding affinity for the target. The goal is to optimize these properties to enhance the therapeutic efficacy of the compound.
Bioisosteric replacement is a third principle that is often employed in the design of purine analogs. This involves replacing one functional group with another that has similar physical or chemical properties, with the aim of improving the compound's activity or reducing its toxicity. While not a direct replacement of a natural functional group, the modifications on this compound can be seen as a way to mimic certain aspects of natural nucleosides while introducing novel interaction capabilities.
Finally, the principle of target selectivity is paramount. The modifications on the purine ring are intended to confer a higher affinity for a specific nucleic acid sequence or structure over others. For example, a ligand might be designed to bind preferentially to a viral RNA genome over host DNA, thereby minimizing off-target effects. The combination of the 8-methyl, 6-ethoxy, and 9-ethyl groups represents a concerted effort to achieve such selectivity.
The rational design of modified purine ligands is an iterative process that involves cycles of design, synthesis, and biological testing. The insights gained from studying compounds like this compound and its analogs contribute to a deeper understanding of the principles governing molecular recognition and help in the development of more effective and selective therapeutic agents.
Advanced Methodologies in Purine Derivative Research
High-Throughput Screening (HTS) in the Evaluation of Purine (B94841) Chemical Libraries
High-Throughput Screening (HTS) is a foundational technology in modern drug discovery that utilizes automation to rapidly test the biological or biochemical activity of a vast number of compounds. In the context of purine derivatives, HTS allows for the efficient evaluation of large chemical libraries to identify "hits"—compounds that exhibit a desired biological effect against a specific target.
Purine-based chemical libraries are of particular interest due to the "privileged" nature of the purine heterocycle, which is known to interact with a multitude of biological targets, especially ATP-binding sites in kinases. A screening library would likely include a diverse set of purine derivatives to maximize the chances of finding a hit. For instance, a sub-library of purine compounds could be synthesized and arrayed in microtiter plates for automated screening.
In a hypothetical HTS campaign designed to identify inhibitors of a specific protein kinase, a library containing 6-ethoxy-9-ethyl-8-methyl-9H-purine would be tested. The assay would be miniaturized for use in 384-well or 1536-well plates, allowing for the simultaneous screening of thousands of compounds. The activity of each compound is measured, often through fluorescence or luminescence-based readouts, and the results are analyzed to identify potent and selective hits.
Illustrative HTS Results for a Kinase Inhibition Assay
| Compound ID | Compound Name | Concentration (µM) | % Inhibition (Hypothetical) | Hit Status |
| PD-001 | This compound | 10 | 85 | Hit |
| PD-002 | 6-chloro-9-ethyl-9H-purine | 10 | 12 | No Hit |
| PD-003 | 9-ethyl-8-methyl-9H-purin-6-amine | 10 | 45 | No Hit |
| PD-004 | 6-methoxy-9-ethyl-8-methyl-9H-purine | 10 | 78 | Hit |
This table is for illustrative purposes only and represents hypothetical data.
Compounds identified as hits, such as this compound in this example, would undergo further validation through secondary assays to confirm their activity and determine their potency (e.g., by generating dose-response curves).
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Chemoinformatics applies computational methods to analyze and solve chemical problems. A key application within this field is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.
For a set of purine derivatives, a QSAR model could be developed to predict their therapeutic or toxic effects. The process involves several key steps:
Data Set Preparation: A collection of purine derivatives with experimentally determined biological activities is gathered.
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated for each compound. For this compound, these descriptors could include its molecular weight, logP (lipophilicity), number of hydrogen bond donors/acceptors, and topological indices.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to create a mathematical model that correlates the descriptors with the observed biological activity.
Validation: The model's predictive power is rigorously tested using both internal and external validation sets of compounds that were not used in the model-building process.
A validated QSAR model can then be used to predict the activity of new, unsynthesized purine derivatives, thereby prioritizing the synthesis of compounds with the highest predicted potency and most favorable properties. This predictive capability significantly reduces the time and resources required for lead optimization.
Illustrative QSAR Descriptors for this compound
| Descriptor | Value (Illustrative) | Description |
| Molecular Weight | 222.26 | Mass of the molecule |
| LogP | 2.5 | Measure of lipophilicity |
| Hydrogen Bond Acceptors | 4 | Number of atoms that can accept a hydrogen bond |
| Hydrogen Bond Donors | 0 | Number of atoms that can donate a hydrogen bond |
| Polar Surface Area | 49.5 Ų | Sum of surfaces of polar atoms |
This table contains illustrative descriptor values for hypothetical QSAR modeling.
Proteomic Approaches for Identifying Novel Biological Targets of Purine Derivatives
Proteomics is the large-scale study of proteins, particularly their structures and functions. In drug discovery, chemical proteomics is a powerful approach used to identify the molecular targets of a bioactive compound directly from a complex biological sample, such as a cell lysate. This is crucial for understanding a compound's mechanism of action and potential off-target effects.
To identify the biological targets of this compound, a chemical probe would first be synthesized. This involves modifying the compound by attaching a reactive group and a reporter tag (like biotin) via a linker. This probe is then incubated with a cell lysate. The probe will bind to its protein targets, and the reactive group can be activated to form a covalent bond. The entire protein-probe complex can then be pulled down from the lysate using the reporter tag (e.g., with streptavidin beads if biotin (B1667282) was used).
The captured proteins are then identified using advanced mass spectrometry techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method allows for the identification and quantification of the proteins that specifically interact with the compound of interest. This approach is advantageous because it identifies targets in their native cellular environment, preserving important protein conformations and interactions.
Hypothetical Protein Targets Identified for a Purine Derivative Probe
| Protein Identified (Hypothetical) | UniProt ID | Function | Enrichment Score |
| Cyclin-Dependent Kinase 2 | P24941 | Cell cycle regulation | 15.2 |
| Casein Kinase 1 | P48729 | Signal transduction | 8.5 |
| Heat Shock Protein 90 | P07900 | Protein folding | 3.1 |
This table is for illustrative purposes only and represents a hypothetical outcome of a chemical proteomics experiment.
Development and Application of Automated Synthesis and Screening Platforms for Purine Compounds
To further accelerate drug discovery, the principles of automation have been applied to both chemical synthesis and biological screening. Automated synthesis platforms can rapidly produce libraries of related compounds, such as various derivatives of the purine scaffold. These systems can perform a series of chemical reactions in a pre-programmed and high-throughput manner, significantly increasing the efficiency and reproducibility of compound synthesis.
For example, starting from a common precursor like 6-chloro-9-ethyl-8-methyl-9H-purine, an automated platform could execute a series of parallel reactions to introduce a wide variety of substituents at the 6-position, thereby generating a focused library of analogues around the this compound core.
The true power of this technology is realized when automated synthesis is directly coupled with HTS. In such an integrated system, newly synthesized compounds are automatically purified, quantified, and transferred to microtiter plates for immediate biological screening. This seamless "synthesis-to-screening" workflow creates a rapid design-synthesize-test cycle, allowing researchers to quickly explore structure-activity relationships and optimize lead compounds. This approach has been shown to be more efficient than traditional drug screening methods. This integration enables the exploration of billions of virtual molecules, with promising candidates being synthesized and tested in a timely manner to validate computational hypotheses.
Conclusion and Future Research Perspectives
Synthesis of Current Knowledge on 6-ethoxy-9-ethyl-8-methyl-9H-purine Research
Currently, there is a notable absence of published research specifically detailing the synthesis, characterization, or biological evaluation of this compound. While general methods for the synthesis of 6-alkoxy-8,9-dialkylpurines have been reported, a specific protocol for this compound is not available. researchgate.net This lack of data represents a significant knowledge gap and underscores the novelty of this particular purine (B94841) derivative.
Identification of Emerging Research Avenues in Purine Chemistry and Chemical Biology
The field of purine chemistry is continually evolving, with several exciting research avenues that could be applied to the study of this compound.
Table 1: Emerging Research Avenues for this compound
| Research Avenue | Description | Potential Application to this compound |
| Targeted Synthesis and Library Development | The development of efficient and regioselective synthetic routes to novel purine derivatives is a key area of research. nih.govrsc.org | Designing a synthetic pathway to produce this compound and a library of related analogs with variations at the C6, N9, and C8 positions would be a critical first step. |
| High-Throughput Screening | Screening large libraries of compounds against a wide range of biological targets to identify novel therapeutic leads. nih.gov | A library of analogs of this compound could be screened against various kinases, G-protein coupled receptors, and other enzymes to identify potential biological activities. |
| Chemical Biology Probes | The design and synthesis of small molecules to study and manipulate biological systems. | If a specific biological target is identified, derivatives of this compound could be developed as chemical probes to investigate its function. |
| Structure-Activity Relationship (SAR) Studies | Systematically modifying the structure of a compound and assessing the impact on its biological activity to optimize its properties. nih.govresearchgate.net | SAR studies on analogs of this compound would be essential to understand how each substituent contributes to its potential biological effects. |
Future Challenges and Opportunities in the Rational Design and Mechanistic Understanding of Purine-based Compounds
The rational design of purine-based compounds with specific and potent biological activities remains a significant challenge, but also presents immense opportunities for therapeutic innovation.
A primary challenge will be the development of a robust and scalable synthesis for this compound. Overcoming potential issues with regioselectivity and yield will be crucial for producing sufficient quantities for further study.
Once synthesized, a key opportunity lies in the comprehensive biological evaluation of this compound. Given the diverse activities of other substituted purines, this compound could potentially exhibit novel pharmacological properties. For instance, 6-O-alkylated purine riboside analogues have been shown to activate the stimulator of interferon genes (hSTING), a key protein in the innate immune response. nih.gov It would be of significant interest to investigate whether this compound shares this activity.
Furthermore, understanding the mechanism of action at a molecular level will be a critical step. This will involve identifying the specific cellular targets and pathways modulated by the compound. Computational modeling and structural biology techniques could be employed to predict and validate its binding modes to target proteins.
Q & A
Q. What are the recommended synthetic pathways for 6-ethoxy-9-ethyl-8-methyl-9H-purine, and how can reaction yields be optimized?
Methodological Answer: The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging protocols for analogous purine derivatives. For example:
- Use 6-chloro-purine precursors with ethoxy, ethyl, and methyl substituents.
- Employ palladium catalysts (e.g., Pd(Ph₃)₄) and aryl/alkyl boronic acids in refluxing toluene or dichloromethane (reflux for 12–24 hours) .
- Optimize yields by adjusting stoichiometry (e.g., 1.5 mmol boronic acid per 1 mmol purine precursor) and using bases like K₂CO₃ to stabilize intermediates .
- Purify via column chromatography (e.g., EtOAc/hexane gradients) to isolate the product .
Q. How should researchers characterize the structural integrity of this compound?
Methodological Answer:
- Perform X-ray crystallography to resolve the 3D structure, as demonstrated for similar purines (e.g., 6-(3,5-dimethoxybenzylamino)-9-(oxan-2-yl)-9H-purine, solved at 110 K with R factor = 0.044) .
- Use TLC (e.g., Rf 0.68 in methanol/dichloromethane/aqueous ammonia) and NMR spectroscopy to confirm purity and substituent positions.
- Cross-reference spectral data with databases like NIST Chemistry WebBook for validation .
Q. What safety protocols are essential when handling this compound?
Methodological Answer:
- Follow guidelines for structurally similar purines (e.g., 6-dimethylamino-9-(β-D-ribofuranosyl)purine):
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data for this compound?
Methodological Answer:
- Conduct solubility screens in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., hexane) under controlled temperatures.
- Compare results with analogs like 6-amino-9-benzyl-2-(2-methoxyethoxy)-9H-purin-8-ol, which may share solubility challenges due to hydrophobic substituents .
- Validate findings using HPLC or LC-MS to detect impurities affecting solubility .
Q. How do substituent modifications (e.g., ethoxy vs. methyl groups) impact biological activity?
Methodological Answer:
- Design structure-activity relationship (SAR) studies using analogs from patents (e.g., 6-amino-7-(4-phenoxyphenyl)-9-piperidinyl purines) .
- Test in vitro activity against target enzymes (e.g., kinases) using radiolabeled ATP competition assays .
- Analyze steric/electronic effects via computational modeling (e.g., DFT calculations) to correlate substituent properties with binding affinity .
Q. What strategies address low yields in multi-step syntheses of this compound?
Methodological Answer:
- Identify bottlenecks using reaction monitoring (e.g., in situ IR or TLC). For example, low yields in coupling steps may require:
- Switching to bulky ligands (e.g., XPhos) to stabilize palladium intermediates .
- Optimizing temperature gradients (e.g., 80°C for Suzuki steps vs. room temperature for deprotection) .
- Scale reactions using flow chemistry to improve reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
